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Compound of Interest

Compound Name:
1-(6-chloro-9-methyl-9H-carbazol-

3-yl)ethanone

Cat. No.: B1364030 Get Quote

An In-Depth Technical Guide to 1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone: Properties,

Synthesis, and Applications

Abstract
This technical guide provides a comprehensive overview of 1-(6-chloro-9-methyl-9H-
carbazol-3-yl)ethanone, a substituted carbazole derivative of significant interest to the

scientific community. Carbazoles are a critical class of nitrogen-containing heterocyclic

compounds, renowned for their broad spectrum of biological activities and applications in

materials science.[1][2][3] This document, intended for researchers, medicinal chemists, and

drug development professionals, delineates the core physicochemical properties, predicted

spectral characteristics, and a proposed synthetic pathway for this specific molecule.

Furthermore, it explores the compound's chemical reactivity, its potential as a versatile building

block for novel therapeutics, and essential safety and handling protocols. By synthesizing

available data with established chemical principles, this guide serves as a foundational

resource for leveraging 1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone in advanced

research and development.

Introduction to the Carbazole Scaffold
First isolated from coal tar in 1872, the 9H-carbazole nucleus is a tricyclic aromatic heterocycle

featuring two benzene rings fused to a central five-membered pyrrole ring.[4][5][6] This planar,

electron-rich structure possesses a potent π-conjugated system, which imparts favorable
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electronic and charge-transport properties.[2] These characteristics make carbazole derivatives

highly valuable in the field of organic electronics for applications such as organic light-emitting

diodes (OLEDs).[7][8]

In the realm of medicinal chemistry, the carbazole scaffold is considered a "privileged"

structure. Its derivatives have been extensively investigated and have demonstrated a wide

array of pharmacological activities, including anticancer[1][4][6], antimicrobial[5][7], anti-

inflammatory[2][7], and antioxidant properties.[6] The compound 1-(6-chloro-9-methyl-9H-
carbazol-3-yl)ethanone (CAS: 33107-73-2) is a key functionalized derivative. Its structure

combines the carbazole core with substituents—a chloro group, an N-methyl group, and an

acetyl group—that modulate its electronic properties and provide reactive handles for further

chemical modification, making it an exceptionally valuable intermediate in the synthesis of

novel, high-value compounds.

Physicochemical and Structural Properties
The unique arrangement of functional groups on the carbazole core dictates the molecule's

physical and chemical behavior. The chloro group at the 6-position and the acetyl group at the

3-position are electron-withdrawing, influencing the electron density of the aromatic system,

while the N-methyl group at the 9-position enhances solubility in organic solvents and prevents

hydrogen bonding at the nitrogen atom.

Chemical Structure
Caption: Chemical Structure Diagram
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Property Value Source(s)

IUPAC Name
1-(6-chloro-9-methyl-9H-

carbazol-3-yl)ethanone
N/A

CAS Number 33107-73-2

Molecular Formula C₁₅H₁₂ClNO

Molecular Weight 257.71 g/mol

Physical Form Solid

SMILES String
O=C(C)C1=CC2=C(C=C1)N(C

)C3=C2C=C(Cl)C=C3

InChI Key
FILJOPWVEVEOOU-

UHFFFAOYSA-N

Predicted Spectroscopic Profile
While specific analytical data for this compound is not widely published, its spectroscopic

profile can be reliably predicted based on its functional groups and data from analogous

carbazole structures.[8][9][10][11] Such predictions are crucial for reaction monitoring and

quality control during synthesis.
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Spectroscopy Predicted Signal Rationale

¹H NMR 8.5-7.2 ppm

Multiple signals (singlets,

doublets, double-doublets)

corresponding to the 7 protons

on the aromatic carbazole

core.

~3.8 ppm
Singlet, 3H. Corresponds to

the N-methyl group protons.

~2.7 ppm

Singlet, 3H. Corresponds to

the acetyl (ethanone) methyl

group protons.

¹³C NMR 142-108 ppm

Multiple signals corresponding

to the 12 aromatic carbons of

the carbazole core.

~197 ppm

Signal for the carbonyl carbon

of the ketone, significantly

deshielded by the oxygen

atom.

~29 ppm Signal for the N-methyl carbon.

~26 ppm
Signal for the acetyl methyl

carbon.

IR Spectroscopy ~1680 cm⁻¹

Strong, sharp absorbance

characteristic of the C=O

(carbonyl) stretch of an

aromatic ketone.

3100-3000 cm⁻¹
C-H stretching vibrations of the

aromatic ring.

~1600, ~1480 cm⁻¹
C=C stretching vibrations

within the aromatic core.

~750 cm⁻¹ C-Cl stretching vibration.
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Synthesis and Purification
The synthesis of 1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone is not explicitly detailed in

publicly available literature. However, as Senior Application Scientists, we can devise a robust

and logical synthetic strategy based on well-established transformations in carbazole

chemistry, such as Friedel-Crafts acylation.[12] The most direct approach involves the acylation

of a 6-chloro-9-methyl-9H-carbazole precursor.

Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: Friedel-Crafts Acylation
This protocol is a self-validating system. The progress of the reaction should be monitored by

Thin-Layer Chromatography (TLC) to ensure the consumption of the starting material before

proceeding to the work-up stage.

Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen

atmosphere, add the precursor, 6-chloro-9-methyl-9H-carbazole (1.0 eq). Dissolve it in

anhydrous dichloromethane (DCM).

Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the

exothermic nature of the Lewis acid addition and the subsequent acylation, preventing

unwanted side reactions.

Lewis Acid Addition: Add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise, ensuring

the internal temperature does not rise significantly. Stir the resulting slurry for 15 minutes at 0

°C.

Acylation: Add acetyl chloride (1.1 eq) dropwise to the reaction mixture via a syringe.

Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir

for an additional 4-6 hours, or until TLC analysis (e.g., using a 4:1 Hexane:Ethyl Acetate

eluent) indicates the complete consumption of the starting material.

Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker of

crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes and separates
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the product into the organic layer.

Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM

(3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then

with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to

yield the crude product. Purify the crude solid using silica gel column chromatography to

obtain the final, high-purity 1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone.

Chemical Reactivity and Potential for Derivatization
The true value of this compound for researchers lies in its potential as a versatile synthetic

intermediate. The ketone functional group is a prime site for a multitude of chemical

transformations, allowing for the creation of diverse libraries of novel carbazole derivatives for

biological screening.

Key reactive transformations include:

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like

sodium borohydride (NaBH₄), creating a new chiral center and a hydrogen bond donor.

Condensation Reactions: Reaction with hydroxylamine or substituted hydrazines can form

oximes and hydrazones, respectively. These derivatives are common in medicinal chemistry

and can exhibit enhanced biological activity.[4]

Wittig Reaction: Conversion of the carbonyl to an alkene, allowing for carbon chain

extension.

Alpha-Halogenation: The methyl group of the ketone can be halogenated to install a reactive

handle for further nucleophilic substitution.

Potential Derivatization Pathways
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Caption: Key derivatization reactions starting from the title compound.

Applications in Research and Drug Development
The core utility of 1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone is as a foundational

building block for the synthesis of new chemical entities (NCEs).

Anticancer Drug Discovery: Given that numerous carbazole derivatives exhibit potent

anticancer activity, this compound is an ideal starting point for creating analogs to be

screened against various cancer cell lines.[1][4] The substitution pattern can be

systematically varied to establish Structure-Activity Relationships (SAR).

Antimicrobial Agents: The carbazole nucleus is present in compounds with significant

antibacterial and antifungal properties.[5] Derivatizing the ketone of the title compound could

lead to the discovery of novel antimicrobial agents to combat drug-resistant pathogens.

Anti-inflammatory Research: A structurally related compound, Carprofen (2-(6-chloro-9H-

carbazol-2-yl)propanoic acid), is a known non-steroidal anti-inflammatory drug (NSAID).[2]

[13] This structural precedent makes our target compound a highly relevant precursor for

developing new anti-inflammatory agents.

Materials Science: While the primary focus is often pharmacological, the carbazole core's

inherent electronic properties mean that derivatives synthesized from this intermediate could

also be explored as components in organic electronic devices.[7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b1364030?utm_src=pdf-body-img
https://www.benchchem.com/product/b1364030?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/39887861/
https://www.ijpsjournal.com/article/Synthetic+Advancement+Of+Carbazoles+Acting+As+Vibrant+Platform+In+The+Field+Of+Medicinal+Chemistry
https://pmc.ncbi.nlm.nih.gov/articles/PMC9573399/
https://jmpcr.samipubco.com/article_175121.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7024163/
https://www.nbinno.com/article/oled-materials/chemical-backbone-carbazole-derivatives-gb
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1364030?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Safety and Handling
Proper handling of this chemical is essential to ensure laboratory safety. The compound is

classified as an acute oral toxicant and a serious eye irritant.

GHS Hazard Information
Hazard Code Description

Pictogram GHS07 Exclamation Mark

Signal Word Warning

Hazard Statements H302 Harmful if swallowed.

H319 Causes serious eye irritation.

Precautionary P305+P351+P338

IF IN EYES: Rinse cautiously

with water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing.

Storage Class 11 Combustible Solids

Protocol for Safe Handling and Storage
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat,

nitrile gloves, and chemical safety goggles.

Engineering Controls: Handle the solid compound in a well-ventilated area or a chemical

fume hood to minimize inhalation of dust.

Dispensing: When weighing or transferring the solid, use techniques that minimize dust

generation.

Storage: Store the compound in a tightly sealed container in a cool, dry, well-ventilated area

away from incompatible materials such as strong oxidizing agents.

Spill Response: In case of a spill, avoid creating dust. Carefully sweep up the solid material,

place it in a designated waste container, and clean the area with soap and water.
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Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion
1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone is more than just a chemical compound; it is

a versatile platform for innovation. Its well-defined structure, combining the privileged carbazole

core with a reactive ketone handle, makes it an invaluable intermediate for medicinal chemists

and materials scientists. By understanding its fundamental properties, synthetic routes, and

reactivity, researchers can effectively utilize this molecule to build libraries of novel derivatives,

accelerating the discovery of new therapeutics and advanced materials. This guide provides

the foundational knowledge necessary to unlock the full potential of this important chemical

building block.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing
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